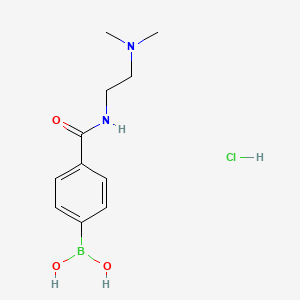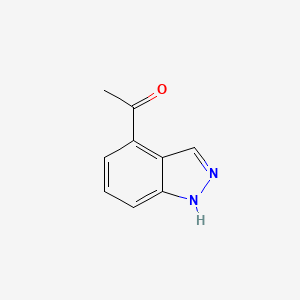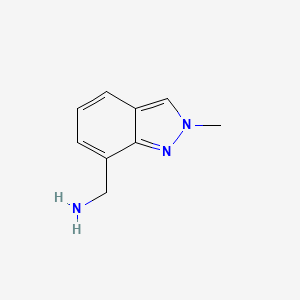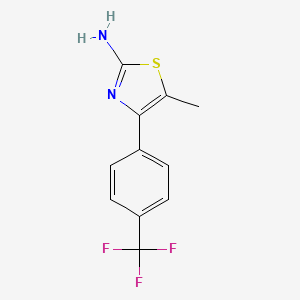
5-甲基-4-(4-(三氟甲基)苯基)噻唑-2-胺
描述
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C11H9F3N2S and its molecular weight is 258.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物测试
该化合物被用作药物测试中的高质量对照标准 。其精确的化学结构允许在药物发现和质量控制过程中准确地校准和验证分析方法。
药物化学
在药物化学中,5-甲基-4-(4-(三氟甲基)苯基)噻唑-2-胺因其潜在的治疗特性而被探索。将其整合到新的化学实体中可以导致开发具有改进的疗效和安全性特征的新型药物。
抗炎应用
研究表明该化合物的衍生物具有显著的抗炎活性 。这使其成为合成新型抗炎剂的有价值起点。
止痛特性
一些研究发现该化合物的某些类似物表现出显著的镇痛作用 。这表明其在创建止痛药物方面的潜在用途。
有机合成
该化合物在有机合成中用作多功能材料。其结构特征有利于构建复杂分子,这在合成各种有机化合物中至关重要。
神经炎症调节
有人提出该化合物在调节中枢炎症中发挥作用,并可用于控制脑炎症过程 。该应用在神经退行性疾病的背景下尤为重要。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine plays a significant role in biochemical reactions, particularly due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can participate in nucleophilic and electrophilic reactions, further influencing biochemical pathways .
Cellular Effects
The effects of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins involved in critical cellular functions . Furthermore, the compound’s impact on cellular metabolism can lead to shifts in metabolic flux, influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target molecule, leading to downstream effects on cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles within the cell . Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic state of the cell, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDKFQSYTBBEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
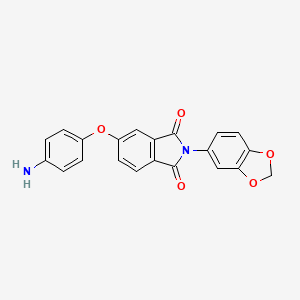
![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)
